(1R,3S)-3-Aminocyclopentanol
Overview
Description
The compound "(1R,3S)-3-Aminocyclopentanol" is a chiral molecule that is of significant interest in the field of medicinal chemistry due to its potential as a building block for the synthesis of various pharmacologically active compounds. While the provided papers do not directly discuss "(1R,3S)-3-Aminocyclopentanol", they do provide valuable insights into the synthesis and properties of closely related compounds, which can be used to infer information about "(1R,3S)-3-Aminocyclopentanol".
Synthesis Analysis
The synthesis of related cyclopentane derivatives has been achieved through various methods. For instance, enantioselective synthesis of cyclobutane derivatives, which are structurally similar to cyclopentanol, has been accomplished using a [2+3] cyclopentane ring formation from (-)-dimethyl succinate and subsequent ring contraction and Curtius reaction . Another approach for synthesizing enantiomerically pure cyclopentane derivatives involves starting from L-aspartic acid, demonstrating the utility of amino acids as precursors for such syntheses . Additionally, the Dieckmann cyclization of an α-amino acid has been employed to synthesize aminocyclopentane derivatives, which are key precursors for carbocyclic nucleosides .
Molecular Structure Analysis
The molecular structure of cyclopentane derivatives is characterized by the presence of a five-membered ring, which can be functionalized with various substituents such as amino and hydroxymethyl groups. The stereochemistry of these compounds is crucial, as it can significantly influence their biological activity. The papers describe the synthesis of compounds with specific stereochemistry, such as (1S,3R) and (1S,3S) configurations, which are relevant to the study of "(1R,3S)-3-Aminocyclopentanol" .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of cyclopentane derivatives often include cyclization reactions, rearrangements, and substitutions. For example, the Curtius rearrangement has been used to introduce amino functionalities with high diastereofacial selectivity . The SN2 reaction has also been employed to introduce other functional groups, such as cyanide, which can be further transformed into desired substituents .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopentane derivatives are influenced by their functional groups and stereochemistry. These properties include solubility, melting point, and reactivity, which are important for the compound's application in synthesis and drug design. The enantiomeric purity of these compounds is particularly important for their potential biological activities, as seen in the synthesis of nucleoside analogs with antiviral and antineoplastic activities .
Scientific Research Applications
Metabotropic Excitatory Amino Acid Receptors
(1R,3S)-3-Aminocyclopentanol has been studied for its interaction with metabotropic excitatory amino acid receptors. For instance, a research paper by Schoepp et al. (1991) found that while (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD) was effective in stimulating [3H]phosphoinositide hydrolysis in rat hippocampus slices, the 1R,3S-ACPD variant was much less potent and efficacious. This indicates the compound's selective interaction with metabotropic excitatory amino acid receptors (Schoepp et al., 1991).
Pharmacological Characterization
(1R,3S)-3-Aminocyclopentanol and its variants have been used in pharmacological studies to understand receptor subtype specificity. A study by Bräuner-Osborne et al. (1997) examined analogues of 1-aminocyclopentane-1,3-dicarboxylic acid at cloned metabotropic glutamic acid receptors, revealing insights into receptor subtype selectivity and agonist/antagonist behavior of these compounds (Bräuner‐Osborne et al., 1997).
Synthesis and Testing as Glycosidase Inhibitors
Another area of research is the synthesis of aminocyclopentanols, like (1R,3S)-3-Aminocyclopentanol, for their potential as sugar mimics. Bøjstrup and Lundt (2005) synthesized aminocyclopentanols to mimic intermediates in the hydrolysis of α-D-galactosides. These compounds were tested for their inhibition of α- and β-galactosidases, though they showed no anomer selectivity in their inhibitory actions (Bøjstrup & Lundt, 2005).
Neuroscience Research
In neuroscience, (1R,3S)-3-Aminocyclopentanol isomers have been used to study their effects on brain receptors and neuronal activity. For example, the work by Linden et al. (1994) used a mixture of 1-aminocyclopentane-trans-1,3-dicarboxylic acid (t-ACPD), which includes the 1R,3S isomer, to study its effects on calcium mobilization and inward current in cultured cerebellar Purkinje neurons. This research contributes to understanding the role of metabotropic glutamate receptors in neuronal signaling (Linden et al., 1994).
Safety And Hazards
“(1R,3S)-3-Aminocyclopentanol” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system . It is also harmful by inhalation, in contact with skin, and if swallowed .
properties
IUPAC Name |
(1R,3S)-3-aminocyclopentan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c6-4-1-2-5(7)3-4/h4-5,7H,1-3,6H2/t4-,5+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFYRVZIONNYSM-CRCLSJGQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H]1N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,3S)-3-Aminocyclopentanol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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